molecular formula C23H19N3OS B2765951 2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-phenylacetamide CAS No. 901242-00-0

2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-phenylacetamide

Cat. No. B2765951
M. Wt: 385.49
InChI Key: ZAIYWNCNXUQMKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-phenylacetamide, also known as DPISA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. DPISA is a member of the imidazole family of compounds, which are known for their diverse biological and pharmacological activities.

Scientific Research Applications

Synthesis and Characterization

The design and synthesis of analogs to certain chemicals, like "2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-phenylacetamide," involve modifying structures to enhance certain properties such as solubility, stability, or reactivity. For example, the modification of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs has led to the development of potent and selective inhibitors with improved drug-like properties, including solubility and therapeutic potential in treating conditions like cancer (Shukla et al., 2012).

Pharmacological Evaluation

Compounds related to "2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-phenylacetamide" have been evaluated for their pharmacological activities. The synthesis of omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, for instance, revealed compounds with significant anticonvulsant activity (Aktürk et al., 2002). This suggests that modifications to the imidazole and acetamide components can yield valuable insights into the relationship between structure and anticonvulsant efficacy.

Antitumor and Antiprotozoal Activity

Further research into derivatives of this compound class has explored their potential in antitumor and antiprotozoal applications. N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, for instance, demonstrated considerable anticancer activity against certain cancer cell lines, highlighting the therapeutic potential of these compounds in oncology (Yurttaş et al., 2015). Additionally, novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives exhibited strong activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, suggesting potential use in treating infections caused by these pathogens (Pérez‐Villanueva et al., 2013).

Enantioselective Synthesis

Research into the enantioselective synthesis of drugs using chiral catalysts, such as the study on modafinil synthesis, indicates the importance of chirality in drug design and pharmacological activity. The synthesis of R-modafinil using chiral complexes of titanium and diethyltartarate demonstrates the application of enantioselective methodologies in producing pharmaceutically active compounds with specific stereochemistry (Taghizadeh et al., 2016).

properties

IUPAC Name

2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3OS/c27-20(24-19-14-8-3-9-15-19)16-28-23-21(17-10-4-1-5-11-17)25-22(26-23)18-12-6-2-7-13-18/h1-15H,16H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIYWNCNXUQMKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-phenylacetamide

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